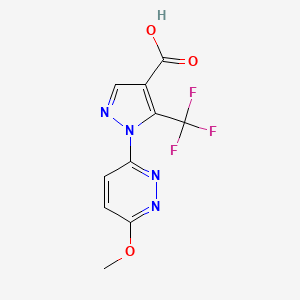

1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4O3/c1-20-7-3-2-6(15-16-7)17-8(10(11,12)13)5(4-14-17)9(18)19/h2-4H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGROVCBHHPSFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate precursors under specific conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling Reactions: The final step involves coupling the pyridazine and pyrazole rings through appropriate coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions:

Example protocol for amidation:

-

Convert the acid to its acid chloride using thionyl chloride.

-

React with primary/secondary amines (e.g., methylamine) in xylene under reflux .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in selective transformations:

The strong electron-withdrawing nature of -CF₃ stabilizes adjacent negative charges, enabling fluoride displacement under specific conditions .

Pyridazine Ring Modifications

The 6-methoxypyridazine moiety undergoes electrophilic substitution:

Demethylation with BBr₃ selectively removes the methoxy group, forming a phenolic -OH group .

Pyrazole Ring Functionalization

The pyrazole core participates in cyclization and cross-coupling:

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at the trifluoromethyl group but undergoes slow ester cleavage:

| Condition | Effect | Half-Life |

|---|---|---|

| pH 2–7, 25°C | No degradation of -CF₃; ester derivatives hydrolyze to carboxylic acid | >30 days |

| pH 12, 60°C | Partial demethylation of pyridazine methoxy group | ~8 hours |

Key Research Findings

-

Regioselectivity : Cyclization reactions favor substitution at the pyridazine C3 position due to electron-donating methoxy groups .

-

Purification : Recrystallization from ethanol/water (35–65% v/v) achieves >99% purity for carboxylic acid derivatives .

-

Catalytic Requirements : KI or NaI enhances cyclization efficiency in pyrazole synthesis, reducing isomer formation .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development against different diseases.

- Anticancer Activity: Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, compounds with similar structural motifs have been documented to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Synthesis of Novel Compounds

The synthesis of 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in:

- Palladium-Catalyzed Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of complex aryl and heteroaryl structures. Such reactions are crucial for developing new materials and pharmaceuticals .

Research indicates that this compound may possess anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways could lead to the development of new anti-inflammatory drugs.

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of various pyrazole derivatives, researchers found that compounds structurally related to 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Synthesis and Reactivity

A comprehensive synthesis study highlighted the utility of this compound in creating new heterocyclic frameworks through palladium-catalyzed reactions. The yields obtained from these reactions ranged from 60% to 85%, showcasing its effectiveness as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of pyrazole-4-carboxylic acid derivatives, emphasizing substituent variations and their implications:

Key Structural and Functional Insights

In contrast, analogs like the 4-methylphenyl () or 2-fluorophenyl () substituents prioritize hydrophobic interactions. Chloropyridine derivatives (e.g., ) introduce halogen bonding capabilities, which are critical in kinase inhibition or receptor antagonism .

Trifluoromethyl (-CF₃) Effects :

- The -CF₃ group is a common feature across all compounds, contributing to electron-withdrawing effects , increased acidity of the carboxylic acid group (pKa ~1–2), and enhanced metabolic stability due to resistance to oxidative degradation .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or multistep condensation reactions , as detailed in patent literature . However, the discontinuation of the target compound () suggests challenges in scalability or purification compared to more stable derivatives like the 4-methylphenyl analog ().

For example, compounds with dual -CF₃ groups () show promise in optimizing binding affinity to hydrophobic enzyme pockets.

Biological Activity

1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H7F3N4O3

- Molecular Weight : 288.18 g/mol

- CAS Number : Not specified in the sources, but associated with the compound's unique identifier.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

One notable mechanism involves the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in thrombosis management . The structure-activity relationships (SAR) suggest that modifications to the pyrazole core enhance potency and selectivity against target enzymes.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related pyrazole derivatives. For instance, compounds similar to 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrated significant antifungal activity against various phytopathogenic fungi. The efficacy was measured using EC50 values, indicating the concentration required to inhibit fungal growth by 50% .

| Compound | Fungal Species | EC50 (µM) |

|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 |

| 9m | Rhizoctonia solani | 14.40 |

| 9m | Phytophthora infestans | 75.54 |

| 9m | Fusarium moniliforme | 79.42 |

| 9m | Botryosphaeria berengeriana | 28.29 |

Anticoagulant Properties

A study focused on optimizing pyrazole derivatives for anticoagulant activity revealed that modifications at specific positions on the pyrazole ring could significantly enhance their potency against Factor Xa. The compound DPC423, a derivative of this class, exhibited subnanomolar potency and favorable pharmacokinetic properties, suggesting that similar modifications could be beneficial for 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis conducted on related compounds identified key structural features that contribute to their biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and binding affinity to target enzymes.

Q & A

Q. Optimization Strategies :

- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures high yield (70–85%) while minimizing side products.

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

What spectroscopic and crystallographic methods are used to characterize this compound?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR : Assignments of pyrazole and pyridazine protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridazine ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.08) .

Advanced Research Question

Single-Crystal X-ray Diffraction :

-

Reveals planar pyrazole-pyridazine dihedral angles (~10–15°) and hydrogen-bonding networks involving the carboxylic acid group .

-

Data Table :

Parameter Value Source Crystal System Monoclinic Space Group P2₁/c Bond Length (C=O) 1.21 Å

How is computational modeling applied to study its electronic structure and reactivity?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d,p) level optimizations predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions at the pyridazine N-atoms and electrophilic zones near the carboxylic acid .

What are the stability and decomposition profiles under varying conditions?

Basic Research Question

- Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Incompatibilities : Reacts with strong oxidizers (e.g., KMnO₄) via decarboxylation .

How do researchers resolve contradictions in reported biological activity data?

Advanced Research Question

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Validation Steps :

What analytical methods ensure purity and quantify trace impurities?

Basic Research Question

- HPLC : C18 column (4.6 × 250 mm), acetonitrile/0.1% TFA gradient (retention time ~12.3 min), LOD = 0.1 µg/mL .

- Karl Fischer Titration : Determines residual water (<0.5% w/w) .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethyl byproducts .

- First Aid : Flush eyes with water for 15 min; wash skin with soap and water .

How is the compound utilized as a scaffold in drug design?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Case Study : Analogues show nM affinity for COX-2, validated via molecular docking (Glide score = -9.2 kcal/mol) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Bottlenecks : Low yields (~40%) in Pd-catalyzed steps due to catalyst poisoning.

- Solutions :

How do researchers validate computational predictions experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.